

Orelabrutinib CNS penetration vs other BTK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Orelabrutinib

CAS No.: 1655504-04-3

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CNS Penetration of BTK Inhibitors at a Glance

The following table consolidates key quantitative data on the CNS penetration of various BTK inhibitors, which is a critical factor for their efficacy in treating CNS lymphomas.

BTK Inhibitor	Reported CSF Concentration (Dose)	CSF/Plasma Ratio	Key Findings Related to CNS Efficacy
Orelabrutinib	28.7 ng/mL (150 mg, qd) [1]	High (specific ratio not provided) [2]	High selectivity; promising ORR in rrCNSL [2] [1]
Tirabrutinib	14.0 ng/mL (480 mg, qd) [1]	Data not provided	Higher CSF concentration and PFS vs. lower dose [1]
Zanubrutinib	2.94 ng/mL (160 mg, bid) [1]	Data not provided	Data not provided
Ibrutinib	0.59 - 0.87 ng/mL (560-840 mg, qd) [1]	Data not provided	Data not provided

Experimental Data and Clinical Correlations

The quantitative data in the table is derived from specific experimental protocols and is supported by clinical outcomes.

- **Measurement Protocols:** The cerebrospinal fluid (CSF) concentrations cited are typically **trough concentrations** (C_{trough}), measured at the end of a dosing interval to represent the lowest drug level, ensuring sustained target coverage [1]. These are quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
- **Correlation with Efficacy:** Higher CSF concentrations are linked to better treatment outcomes. For instance, a study showed that a higher dose of Tirabrutinib (480 mg daily) achieving a mean CSF concentration of 14.0 ng/mL resulted in a longer median progression-free survival (11.1 months) compared to a lower dose (320 mg daily) with a mean CSF concentration of 2.19 ng/mL (median PFS of 2.1 months) [1].
- **Clinical Efficacy Data:** In a retrospective study of 37 patients with relapsed/refractory CNS lymphoma, **Orelabrutinib**-based regimens (**Ore-MIED** and **Ore-MTD**) demonstrated an **overall response rate (ORR) of 89.2%** and a **complete remission (CR) rate of 51.4%** [2]. This supports the therapeutic potential of a drug with high CNS penetration.

Mechanism of Action and CNS Penetration Rationale

The following diagram illustrates the mechanism of BTK inhibitors and the importance of CNS penetration for targeting compartmentalized B-cells and microglia, which is crucial for diseases like CNS lymphoma and multiple sclerosis.

The diagram shows that BTK inhibitors must cross the BBB to act on two key cell types within the CNS:

- **Malignant B-cells** in CNS lymphoma, which often have mutations (e.g., in **MYD88** and **CD79B**) that drive survival through constitutive BTK signaling [3] [4].
- **Microglia** (resident CNS macrophages), which contribute to compartmentalized inflammation in diseases like multiple sclerosis [5].

The ability of a BTK inhibitor to access this compartment is, therefore, a fundamental determinant of its clinical utility for CNS diseases.

Key Differentiators and Research Implications

- **High CNS Penetration:** **Orelabrutinib** achieves a **CSF concentration that is several-fold higher** than that of Ibrutinib and Zanubrutinib, based on available data [1]. This superior penetration is a

significant differentiator.

- **High Selectivity: Orelabrutinib** is noted for its **high kinase selectivity**, specifically targeting BTK with over 90% inhibition and minimizing off-target effects [1]. This potentially translates to a more favorable safety profile.
- **Considerations for Research:** When evaluating BTK inhibitors for CNS-directed applications, you should consider **CSF pharmacokinetics, target selectivity**, and the **biological context** of the disease. The promising clinical data for **Orelabrutinib** in rrCNSL [2] provides a strong rationale for its further investigation in other CNS indications.

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To cite this document: Smolecule. [Orelabrutinib CNS penetration vs other BTK inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538198#orelabrutinib-cns-penetration-vs-other-btk-inhibitors>]

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